molecular formula C15H16ClN3O B4625203 N-(2-CHLORO-4-METHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

N-(2-CHLORO-4-METHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA

Cat. No.: B4625203
M. Wt: 289.76 g/mol
InChI Key: MNIYNAFLWIPHJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-CHLORO-4-METHYLPHENYL)-N'-[1-(2-PYRIDYL)ETHYL]UREA is a useful research compound. Its molecular formula is C15H16ClN3O and its molecular weight is 289.76 g/mol. The purity is usually 95%.
The exact mass of the compound N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea is 289.0981898 g/mol and the complexity rating of the compound is 326. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Cytokinin-like Activity and Plant Morphogenesis

Urea derivatives, including those structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have shown cytokinin-like activity, which is crucial for cell division and differentiation in plants. These synthetic compounds, such as forchlorofenuron (CPPU) and thidiazuron (TDZ), are extensively used in in vitro plant morphogenesis studies. They often exhibit cytokinin-like activity that exceeds that of adenine compounds, influencing the structure-activity relationship and leading to the identification of new urea cytokinins that enhance adventitious root formation (Ricci & Bertoletti, 2009).

Synthesis and Antiviral Properties

Research into thiophenoyl-, furoyl-, and pyrroylureas, which are chemically related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, has revealed antiviral activity. These compounds have been synthesized and analyzed, demonstrating potential in antiviral research and development (O'sullivan & Wallis, 1975).

Central Nervous System Agents

A series of N-aryl-N'-(1-methyl-2-pyrrolidinylidene)ureas, structurally related to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been prepared and screened for pharmacological activity. These compounds have demonstrated anxiolytic activity and muscle-relaxant properties, indicating their potential use as central nervous system agents (Rasmussen et al., 1978).

Anticancer Agents

The synthesis and evaluation of 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, which share a core structure with N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have demonstrated significant antiproliferative effects on various cancer cell lines. This research highlights the potential of these compounds as new anticancer agents, offering a foundation for further investigation into their use as BRAF inhibitors (Feng et al., 2020).

Herbicidal Activity

Substituted phenyltetrahydropyrimidinones, which are cyclic ureas similar to N-(2-chloro-4-methylphenyl)-N'-[1-(2-pyridinyl)ethyl]urea, have been identified as new chlorosis-inducing preemergence herbicides. These compounds inhibit carotenoid biosynthesis at the phytoene desaturase step, demonstrating the importance of the urea moiety in the development of effective herbicidal agents (Babczinski et al., 1995).

Properties

IUPAC Name

1-(2-chloro-4-methylphenyl)-3-(1-pyridin-2-ylethyl)urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H16ClN3O/c1-10-6-7-14(12(16)9-10)19-15(20)18-11(2)13-5-3-4-8-17-13/h3-9,11H,1-2H3,(H2,18,19,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNIYNAFLWIPHJG-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NC(=O)NC(C)C2=CC=CC=N2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H16ClN3O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.76 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.